(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 6-position of the naphthalene ring.
Methylation: Addition of a methyl group at the 5-position.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at the 1-position.
Industrial Production Methods
Industrial production of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in assays to screen for biological activity against various targets.
Medicine
In medicinal chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5-position.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6-position.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both the chlorine and methyl groups.
Uniqueness
®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.
Biological Activity
(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound notable for its tetrahydronaphthalene structure. The compound exhibits significant biological activity primarily due to its interactions with various biological targets, which can lead to potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Approximately 285.5 °C
The unique stereochemistry of this compound enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .
Research indicates that this compound can modulate receptor activity by altering conformational states or competing with natural ligands. Its ability to inhibit enzyme activity suggests potential applications in drug design aimed at specific metabolic pathways .
Interaction with Biological Targets
The compound has been shown to interact effectively with various receptors and enzymes:
- Dopamine Receptors : Preliminary studies suggest that this compound may exhibit selective agonist activity towards dopamine receptors, particularly the D3 subtype. This interaction could have implications for neuropsychiatric disorders .
Research Findings
Several studies have investigated the biological activity of this compound:
- Cholinesterase Inhibition : A study focused on the design and synthesis of tetrahydronaphthalene-based analogues reported that certain derivatives exhibited potent cholinesterase inhibition. This mechanism is relevant for therapeutic strategies against Alzheimer's disease .
- Neuroprotection : Research on dopamine receptor agonists has highlighted the potential neuroprotective effects of compounds similar to this compound against neurodegenerative conditions .
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds reveals differences in biological activities based on their substituents and stereochemistry:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Different biological activity profile |
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol | Thiol derivative | Unique reactivity due to thiol group |
(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorinated variant | Potentially altered pharmacokinetics |
(S)-6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines | Methoxy substitution | Different solubility and reactivity |
This table illustrates how variations in chemical structure can lead to diverse biological activities and therapeutic potentials.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1R)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
CKSATNLNXRZQHJ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC[C@H]2N)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.